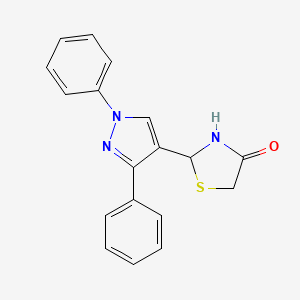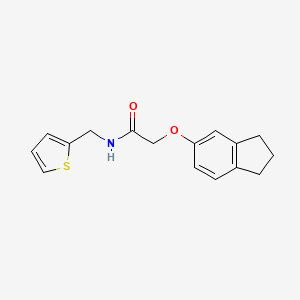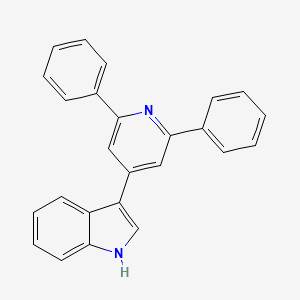
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one, also known as DPTH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTH is a heterocyclic compound that consists of a pyrazole and a thiazolidine ring, which makes it a unique molecule with diverse properties. The purpose of
科学研究应用
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant anticancer, antimicrobial, and anti-inflammatory properties. In materials science, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant insecticidal and fungicidal properties.
作用机制
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed that 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one exerts its effects by modulating various signaling pathways involved in cell growth, proliferation, and apoptosis. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant biochemical and physiological effects. In vitro studies have shown that 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has also been shown to possess significant antimicrobial activity against various bacterial and fungal strains. In addition, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant anti-inflammatory activity by inhibiting the production of inflammatory mediators.
实验室实验的优点和局限性
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one has been shown to possess significant activity against various targets, making it a useful tool for studying various biological processes. However, one of the main limitations of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. One of the main directions is to elucidate the mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one, which will provide valuable insights into its potential applications in various fields. Another direction is to synthesize novel derivatives of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one with improved activity and selectivity. In addition, future studies could focus on the development of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one-based materials with unique properties for various applications. Overall, 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a promising compound with significant potential for various applications, and further research is needed to fully realize its potential.
合成方法
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then cyclized to form 2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one. The synthesis method is relatively simple and can be carried out in a laboratory using standard techniques.
属性
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS/c22-16-12-23-18(19-16)15-11-21(14-9-5-2-6-10-14)20-17(15)13-7-3-1-4-8-13/h1-11,18H,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBAGQRADKBTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-mesityl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5155583.png)

![5-(2-fluorophenyl)-1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5155591.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5155592.png)


![4-ethoxy-6,6-dimethyl-2-(methylthio)-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5155607.png)

![1-benzyl-4-({5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B5155613.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5155620.png)

![N-(4-fluorophenyl)-2-[3-(4-methoxybenzyl)-5-oxo-1-phenyl-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5155624.png)

![(4-methoxy-3-methylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5155636.png)